molecular formula C16H11FN2 B2395857 1-(4-Fluorobenzyl)-1H-indole-5-carbonitrile CAS No. 405274-88-6

1-(4-Fluorobenzyl)-1H-indole-5-carbonitrile

Cat. No.: B2395857
CAS No.: 405274-88-6
M. Wt: 250.276
InChI Key: CQWVFQCFBDHHLT-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-1H-indole-5-carbonitrile is an organic compound that belongs to the class of indole derivatives It features a fluorobenzyl group attached to the nitrogen atom of the indole ring and a carbonitrile group at the 5-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-1H-indole-5-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated purification systems to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-1H-indole-5-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the indole ring.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets. The fluorobenzyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, while the indole ring can participate in π-π stacking interactions with aromatic amino acids . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluorobenzyl)-1H-indole-5-carbonitrile is unique due to the presence of the carbonitrile group at the 5-position of the indole ring, which can significantly alter its electronic properties and reactivity compared to other similar compounds. This structural difference can lead to distinct biological activities and applications in various fields.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2/c17-15-4-1-12(2-5-15)11-19-8-7-14-9-13(10-18)3-6-16(14)19/h1-9H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWVFQCFBDHHLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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